N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide
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Overview
Description
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE: is a complex organic compound with a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE typically involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the attachment of the pyridine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity.
Comparison with Similar Compounds
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE: can be compared with similar compounds such as:
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-(Difluoromethoxy)aniline: Aniline derivative with difluoromethoxy substitution, used in various chemical applications.
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE .
Properties
Molecular Formula |
C26H26F3N3O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H26F3N3O3/c1-24(2)13-19-22(20(33)14-24)25(26(27,28)29,23(35)32(19)16-18-9-6-12-30-15-18)31-21(34)11-10-17-7-4-3-5-8-17/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,31,34) |
InChI Key |
VCSBAIUGIHELEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CN=CC=C3)(C(F)(F)F)NC(=O)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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